
Beryllium--tantalum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium–tantalum (1/1) is a compound consisting of equal parts beryllium and tantalum. Beryllium is a lightweight, strong, and brittle metal, while tantalum is a dense, hard, and highly corrosion-resistant metal. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beryllium–tantalum (1/1) can be synthesized through several methods, including metallothermic reduction and molten salt electrolysis. In metallothermic reduction, reactive metals such as magnesium or sodium are used to reduce beryllium and tantalum oxides to their metallic forms. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of beryllium–tantalum (1/1) often involves the reduction of beryllium and tantalum oxides using carbon or other reducing agents. The process is carried out in a high-temperature furnace, and the resulting metal is purified through electrolysis or other refining techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Beryllium–tantalum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Beryllium is known to form a protective oxide layer, which makes it resistant to further oxidation. Tantalum, on the other hand, is highly resistant to corrosion and oxidation due to its stable oxide layer.
Common Reagents and Conditions: Common reagents used in reactions with beryllium–tantalum (1/1) include acids such as hydrochloric acid and sulfuric acid, which can dissolve the protective oxide layers and allow further reactions. The compound can also react with halogens to form halides.
Major Products: The major products formed from reactions involving beryllium–tantalum (1/1) include beryllium oxide, tantalum oxide, and various halides. These products are often used in further chemical processes or as materials in industrial applications.
Wissenschaftliche Forschungsanwendungen
Beryllium–tantalum (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties. In biology and medicine, the compound is studied for its potential use in medical devices and implants due to its biocompatibility and resistance to corrosion. In industry, beryllium–tantalum (1/1) is used in the production of high-performance alloys and electronic components.
Wirkmechanismus
The mechanism of action of beryllium–tantalum (1/1) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In medical applications, its biocompatibility and resistance to corrosion make it suitable for use in implants and other devices.
Vergleich Mit ähnlichen Verbindungen
Beryllium–tantalum (1/1) is unique compared to other similar compounds due to its combination of lightweight, strength, and corrosion resistance. Similar compounds include beryllium-aluminum and tantalum-niobium alloys, which also exhibit high strength and corrosion resistance but may not have the same combination of properties as beryllium–tantalum (1/1).
List of Similar Compounds:- Beryllium-aluminum alloy
- Tantalum-niobium alloy
- Beryllium-copper alloy
- Tantalum-tungsten alloy
Beryllium–tantalum (1/1) stands out due to its unique combination of properties, making it valuable in a wide range of applications.
Eigenschaften
CAS-Nummer |
64544-44-1 |
|---|---|
Molekularformel |
BeTa |
Molekulargewicht |
189.9601 g/mol |
IUPAC-Name |
beryllium;tantalum |
InChI |
InChI=1S/Be.Ta |
InChI-Schlüssel |
MKLDNBMOMTWQRN-UHFFFAOYSA-N |
Kanonische SMILES |
[Be].[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


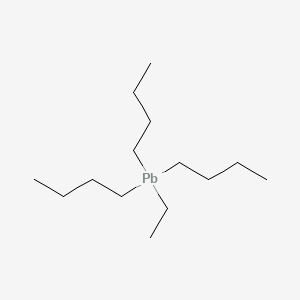
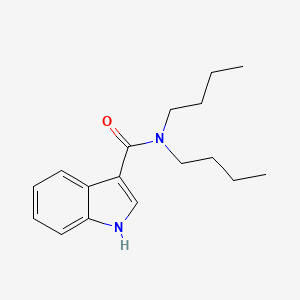
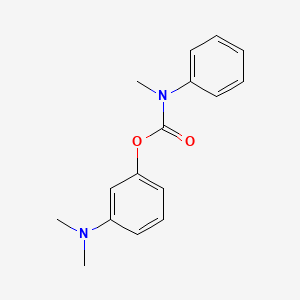

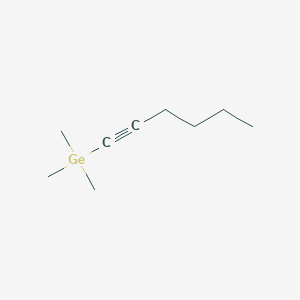
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
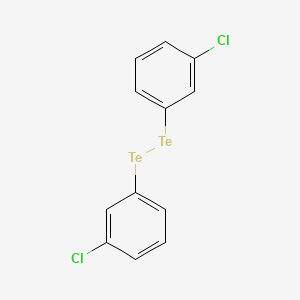
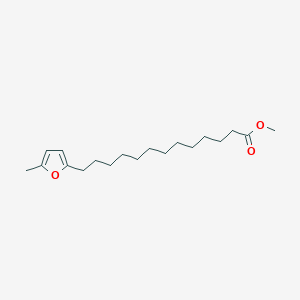
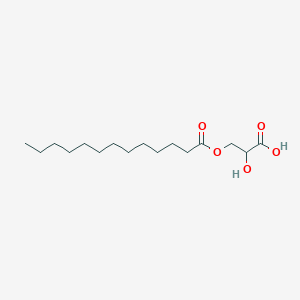


![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
